4-Chloro-2-(piperidin-1-yl)benzonitrile
Overview
Description
“4-Chloro-2-(piperidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H13ClN2 . It is used as a key intermediate in the synthesis of 3-aminopyrazole derivatives, which can be used as precursors for anticancer and anti-malarial agents .
Molecular Structure Analysis
In the structure of the molecule, both piperidine rings adopt chair conformations . The molecule’s structure is further confirmed by 1H and 13C NMR spectral data .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-(piperidin-1-yl)benzonitrile” are complex and depend on the specific conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(piperidin-1-yl)benzonitrile” are determined by its molecular structure. It has a molecular weight of 220.7 . More detailed properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Antimicrobial Activity
The compound’s nitrile group suggests possible antimicrobial properties. Researchers have tested its efficacy against bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus megaterium) and fungi (e.g., Aspergillus niger, Aspergillus flavus) . Understanding its mode of action and potential targets is crucial for developing new antimicrobial agents.
Synthetic Methodology
Efficient methods for synthesizing substituted piperidines are essential. Researchers have investigated cyclization, annulation, amination, and multicomponent reactions to access diverse piperidine derivatives. The development of cost-effective and scalable synthetic routes is an ongoing area of interest .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These compounds typically contain a piperidine ring substituted at the 1-position with a benzoyl group .
Mode of Action
It is known that 4- (4- (piperidin-1-yl)piperidin-1-yl)benzonitrile, a related compound, can be used to synthesize 3-aminopyrazole derivatives, which can be used as precursors for anticancer and anti-malarial agents .
properties
IUPAC Name |
4-chloro-2-piperidin-1-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDRDHWZPRRGDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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